![molecular formula C10H22BNO3 B039105 N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine CAS No. 121634-82-0](/img/structure/B39105.png)
N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine, also known as DMTBOAE, is a boronic acid derivative that has gained attention in recent years for its potential use in scientific research. This compound is a boronic acid ester that can be synthesized through a straightforward method, making it a promising candidate for various applications in biomedical research.
作用機序
The mechanism of action of N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine is not well understood, but it is believed to involve the formation of covalent bonds between the boronic acid moiety and specific functional groups on the target molecule. This covalent bond formation results in the formation of a stable conjugate that can be used for various applications.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects, but it is generally considered to be a non-toxic compound that is well tolerated by cells and organisms. However, more research is needed to fully understand the effects of this compound on biological systems.
実験室実験の利点と制限
One of the main advantages of N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine is its ease of synthesis, which makes it a readily available compound for use in various lab experiments. This compound is also a versatile compound that can be used for various applications, including bioconjugation and drug delivery. However, one limitation of this compound is its relatively short half-life, which can limit its usefulness in certain applications.
将来の方向性
There are several future directions for the use of N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine in scientific research. One potential application is in the development of new imaging agents for use in diagnostic imaging. This compound could also be used in the development of new drug delivery systems for targeted drug delivery. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on biological systems.
合成法
The synthesis of N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with N,N-dimethylethanolamine in the presence of a palladium catalyst. This reaction results in the formation of this compound as the main product, which can be purified using standard chromatographic techniques.
科学的研究の応用
N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine has been used in various scientific research studies due to its unique properties. One of the main applications of this compound is in the field of bioconjugation, where it can be used to label proteins and peptides for imaging and detection purposes. This compound has also been used in the development of new drug delivery systems, where it can be used to conjugate drugs to specific targeting molecules for improved efficacy.
特性
CAS番号 |
121634-82-0 |
|---|---|
分子式 |
C10H22BNO3 |
分子量 |
215.1 g/mol |
IUPAC名 |
N,N-dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethanamine |
InChI |
InChI=1S/C10H22BNO3/c1-9(2)10(3,4)15-11(14-9)13-8-7-12(5)6/h7-8H2,1-6H3 |
InChIキー |
SPUZEYJHPFNBOS-UHFFFAOYSA-N |
SMILES |
B1(OC(C(O1)(C)C)(C)C)OCCN(C)C |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)OCCN(C)C |
同義語 |
DIMETHYL-[2-(4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLAN-2-YLOXY)-ETHYL]-AMINE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-Hydroxybenzo[d]thiazol-2(3H)-one](/img/structure/B39036.png)
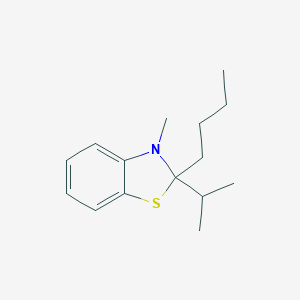
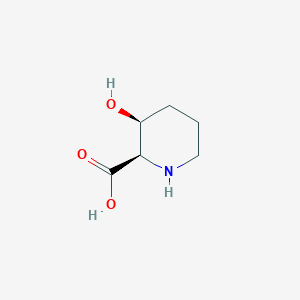
![3-(4-Methoxyphenyl)benzo[f]chromen-1-one](/img/structure/B39041.png)

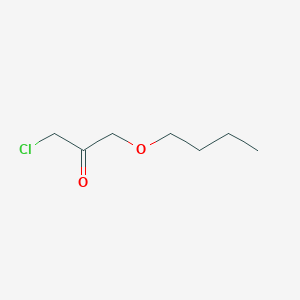
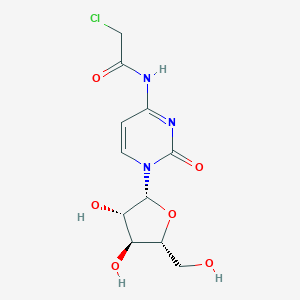
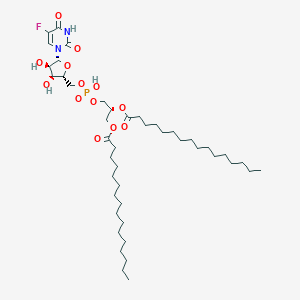
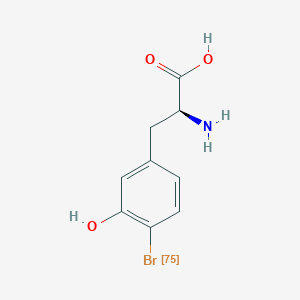
![2-[(1R,2R)-2-Methylcyclopentyl]oxyethanethiol](/img/structure/B39049.png)